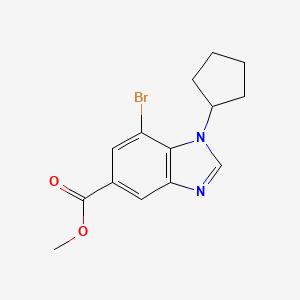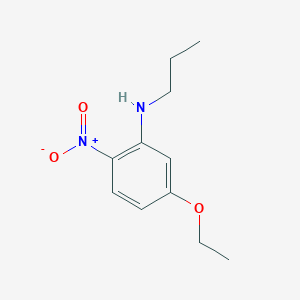![molecular formula C14H23N3 B1432108 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline CAS No. 1708321-67-8](/img/structure/B1432108.png)
3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline
Vue d'ensemble
Description
“3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline” is a chemical compound with the CAS Number: 1708321-67-8 . Its IUPAC name is 3-(4-isopropylpiperazin-1-yl)-5-methylaniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23N3/c1-11(2)16-4-6-17(7-5-16)14-9-12(3)8-13(15)10-14/h8-11H,4-7,15H2,1-3H3 . This indicates the molecular formula of the compound is C14H23N3 and it has a molecular weight of 233.36 .Physical And Chemical Properties Analysis
The compound is an oil at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
Antidepressant and Anxiolytic Activities
Research on novel derivatives of piperazine compounds, such as those incorporating furan-2-yl and phenyl groups, has demonstrated potential antidepressant and anxiolytic effects. These compounds, including 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline analogs, have been evaluated for their behavioral effects in mice, showing reduced immobility times and significant antianxiety activity (J. Kumar et al., 2017).
Hypoxic-Cytotoxic Agents
Quinoxalinecarbonitrile derivatives with piperazine and aniline moieties have been synthesized for their potential as hypoxic-cytotoxic agents. This research suggests that modifications to the piperazine and aniline structures can significantly influence cytotoxic potency, with some aniline derivatives exhibiting enhanced potency and selectivity (M. Ortega et al., 2000).
Anthelmintic Activity
Studies on benzimidazole-2-carbamates incorporating a salicyloyl-piperazine moiety have shown potential anthelmintic activity. These compounds have demonstrated efficacy in reducing preadults, adults, and encysted larvae of Trichinella spiralis in mice, indicating their promise in treating parasitic infections (E. Raviña et al., 1993).
Molecular Structure Investigations
Research into s-triazine derivatives that incorporate pyrazole, piperidine, and aniline moieties has provided insights into the molecular structure, intermolecular interactions, and electronic properties of such compounds. These studies are crucial for understanding the fundamental properties that could be leveraged for pharmaceutical applications (Ihab Shawish et al., 2021).
Antibacterial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and evaluated for their antibacterial and biofilm inhibition activities. These compounds have shown potent efficacy against E. coli, S. aureus, and S. mutans strains, with notable biofilm inhibition compared to reference drugs. This research underlines the potential of such compounds in treating bacterial infections and combating biofilm-related issues (Ahmed E. M. Mekky & S. Sanad, 2020).
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating it may cause harm if swallowed or in contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Analyse Biochimique
Biochemical Properties
3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it may affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction . For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity. Alternatively, it could bind to an allosteric site, inducing a conformational change that enhances enzyme activity. These interactions can lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to specific environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can occur, including disruptions in metabolic processes and cellular damage. Threshold effects have been observed, where a specific dosage level must be reached to elicit a noticeable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, potentially affecting metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of key metabolites, thereby altering the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. Understanding these transport mechanisms is crucial for optimizing the delivery and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, localization to the mitochondria may influence energy metabolism, while localization to the nucleus could affect gene expression.
Propriétés
IUPAC Name |
3-methyl-5-(4-propan-2-ylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-11(2)16-4-6-17(7-5-16)14-9-12(3)8-13(15)10-14/h8-11H,4-7,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXOEQNBXVIPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile](/img/structure/B1432025.png)
![[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1432026.png)
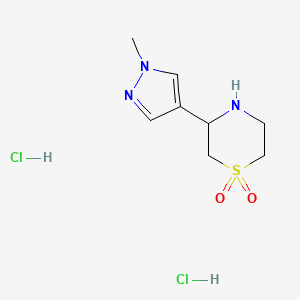
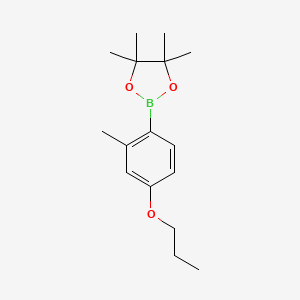
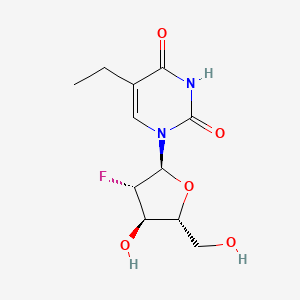
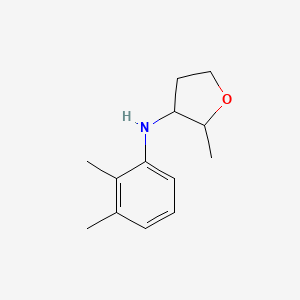
![4-methyl-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1432035.png)
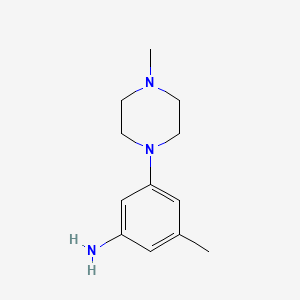
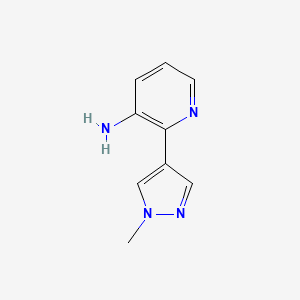
![Methyl 2-[3-(methylamino)oxolan-3-yl]acetate hydrochloride](/img/structure/B1432038.png)


